molecular formula C12H14N2O2 B12082313 (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol

(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol

Katalognummer: B12082313
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: SSWVXYLKJIGRQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol is a chemical compound that features a phenyl ring substituted with a methanol group and a pyrazolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate ether linkage, followed by reduction to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzaldehyde or 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid.

    Reduction: Formation of 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenylmethane.

    Substitution: Various substituted derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)ethanol: Similar structure with an ethanol group instead of methanol.

    (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)propane: Similar structure with a propane group instead of methanol.

Uniqueness

(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

[4-[(1-methylpyrazol-4-yl)oxymethyl]phenyl]methanol

InChI

InChI=1S/C12H14N2O2/c1-14-7-12(6-13-14)16-9-11-4-2-10(8-15)3-5-11/h2-7,15H,8-9H2,1H3

InChI-Schlüssel

SSWVXYLKJIGRQO-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)OCC2=CC=C(C=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.